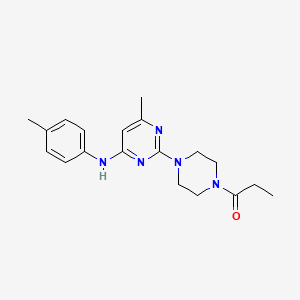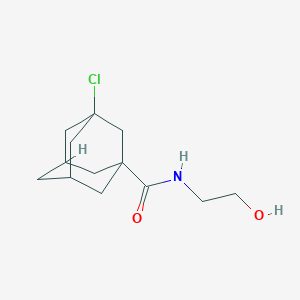
3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide, also known as Memantine, is a medication used to treat Alzheimer's disease. It was first synthesized in the late 1960s and was approved by the FDA in 2003. Memantine works by regulating the activity of glutamate, a neurotransmitter in the brain that is involved in learning and memory.
作用機序
3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide works by regulating the activity of glutamate, a neurotransmitter in the brain that is involved in learning and memory. It acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is responsible for the release of glutamate. By blocking the activity of this receptor, 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide reduces the amount of glutamate released in the brain, which can help to prevent damage to neurons and improve cognitive function.
Biochemical and Physiological Effects:
3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide has been shown to have a number of biochemical and physiological effects on the brain. It has been shown to increase the density of NMDA receptors in the brain, which can help to improve cognitive function. In addition, 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide in lab experiments is its ability to regulate the activity of glutamate, which can help to prevent damage to neurons and improve cognitive function. In addition, 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide is that it can be difficult to study its effects in vivo due to its low bioavailability and rapid metabolism.
将来の方向性
There are a number of future directions for research on 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide. One area of research is the development of new derivatives of 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide that can have improved bioavailability and efficacy. Another area of research is the study of 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide in combination with other drugs for the treatment of Alzheimer's disease and other neurological disorders. Finally, there is a need for further research to understand the long-term effects of 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide on cognitive function and neuronal health.
Conclusion:
In conclusion, 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide is a medication that has been extensively studied for its potential therapeutic effects in Alzheimer's disease and other neurological disorders. It works by regulating the activity of glutamate, a neurotransmitter in the brain that is involved in learning and memory. 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide has a number of biochemical and physiological effects on the brain and has advantages and limitations for lab experiments. There are a number of future directions for research on 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide, including the development of new derivatives and the study of 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide in combination with other drugs.
合成法
3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide is synthesized by reacting 1-adamantanecarboxylic acid with 2-chloroethanol in the presence of thionyl chloride. The resulting product is then treated with ammonia to obtain 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide. The synthesis process is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and slow the progression of the disease. In addition, 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide has been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
特性
IUPAC Name |
3-chloro-N-(2-hydroxyethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2/c14-13-6-9-3-10(7-13)5-12(4-9,8-13)11(17)15-1-2-16/h9-10,16H,1-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIQDBHIAYJQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-hydroxyethyl)adamantane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

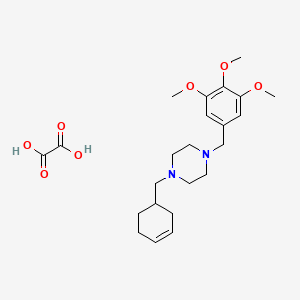
![1-[3-(4-chlorophenoxy)benzyl]decahydroquinoline](/img/structure/B4974274.png)
![1,2-dichloro-3-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4974279.png)
![N-(1-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4974287.png)
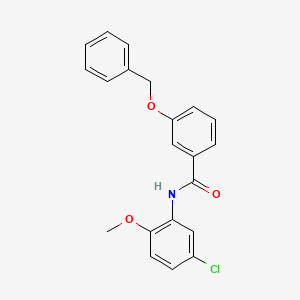
![3-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4974291.png)

![N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4974313.png)

![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4974338.png)
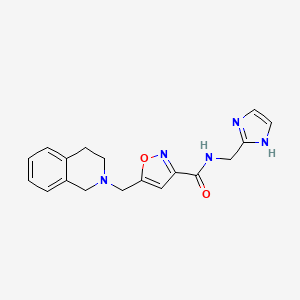
![4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate](/img/structure/B4974365.png)
![{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4974370.png)
